2,4-Dimethylbenzene-1,3,5-triol
Description
Contextualization within the Phenolic Compound Class and Aromatic Polyols
2,4-Dimethylbenzene-1,3,5-triol, also known as 2,4-dimethylphloroglucinol, is a member of the phenolic compound class, characterized by a hydroxyl group (-OH) directly attached to an aromatic ring. More specifically, it belongs to the sub-category of aromatic polyols, as it possesses three hydroxyl groups. Its core structure is based on benzene-1,3,5-triol (phloroglucinol), with the addition of two methyl groups (-CH3) at positions 2 and 4 on the benzene (B151609) ring. nih.gov This substitution pattern distinguishes it from its parent compound and other isomers, influencing its physical and chemical properties.
The presence of multiple hydroxyl groups imparts significant reactivity and potential for hydrogen bonding, while the methyl groups modify its solubility, steric hindrance, and electronic properties compared to unsubstituted phloroglucinol (B13840). These structural nuances are critical in determining its behavior in chemical reactions and its suitability for specific applications.
Significance of this compound in Contemporary Organic Synthesis
In the realm of organic synthesis, this compound serves as a valuable building block for the construction of more complex molecules. The strategic placement of its functional groups allows it to be a versatile scaffold in the synthesis of a variety of compounds. The hydroxyl groups can undergo reactions such as etherification, esterification, and oxidation, while the aromatic ring is susceptible to electrophilic substitution, allowing for further functionalization.
The general class of 1,3,5-trisubstituted benzenes are recognized for their utility in creating molecular receptors and other complex architectures. For instance, related structures like 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene are employed as foundational scaffolds in supramolecular chemistry. researchgate.net By analogy, this compound holds similar promise for the development of novel ligands, catalysts, and biologically active molecules. The inherent reactivity of the phloroglucinol motif is a key driver in the synthesis of various natural products and their analogues. mdpi.com
Scope and Contribution to Materials Science and Chemical Innovation
The unique structure of this compound makes it a promising candidate for applications in materials science. Aromatic polyols, in general, are utilized in the formulation of specialty polymers and resins. The three hydroxyl groups of this compound can act as cross-linking sites, enabling the formation of three-dimensional polymer networks with potentially enhanced thermal stability and mechanical properties.
A pertinent example of the utility of the core structure is the use of 1,3,5-trihydroxybenzene (phloroglucinol) to modify graphitic carbon nitride for photocatalytic applications. mdpi.com This modification enhances the material's surface area and light-absorption properties. mdpi.com This suggests that this compound could be explored for similar purposes in creating advanced functional materials, with the methyl groups potentially fine-tuning the material's properties. Furthermore, the synthesis of novel polymers from similarly structured hexa-functional monomers based on a single benzene ring highlights the potential for creating two-dimensional polymers with unique electronic and structural characteristics. dtic.mil
Current Research Trajectories and Identification of Key Unexplored Areas
Current research on phloroglucinol derivatives is vibrant, with a focus on synthesizing novel compounds with applications ranging from medicinal chemistry to materials science. researchgate.netmdpi.com Studies on related 1,3,5-trisubstituted 2,4,6-triethylbenzene derivatives are exploring their use in creating artificial receptors for ion recognition, demonstrating the versatility of this structural motif. researchgate.net
However, research focusing specifically on this compound is still in its nascent stages. While its fundamental properties are documented, its full potential as a synthetic building block and a precursor for advanced materials remains largely unexplored. Key unexplored areas include:
Systematic exploration of its reactivity: A comprehensive study of its reaction kinetics and mechanisms under various conditions would provide a valuable roadmap for synthetic chemists.
Polymer synthesis and characterization: The synthesis of novel polymers and co-polymers incorporating this compound and the characterization of their properties could lead to new materials with tailored functionalities.
Development of functional materials: Investigating its potential in areas such as adsorbents, coatings, and electronic materials, drawing inspiration from the applications of other phloroglucinol derivatives.
Computational modeling: Theoretical studies could predict its behavior in various chemical systems and guide experimental efforts towards the most promising applications.
The targeted investigation of this compound represents a fertile ground for chemical innovation, with the potential to yield novel molecules and materials with significant scientific and technological impact.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 2,4-dimethylphloroglucinol; 1,3,5-Benzenetriol, 2,4-dimethyl- | C₈H₁₀O₃ | 154.16 |
| Benzene-1,3,5-triol | Phloroglucinol | C₆H₆O₃ | 126.11 |
| 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene | - | C₁₅H₂₇N₃ | 249.40 |
| Graphitic carbon nitride | g-C₃N₄ | (C₃N₄)n | Variable |
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem nih.gov |
| InChIKey | XIRABDOOVRWLFU-UHFFFAOYSA-N | PubChem nih.gov |
| Canonical SMILES | CC1=C(C=C(C(=C1O)C)O)O | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylbenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-4-6(9)3-7(10)5(2)8(4)11/h3,9-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRABDOOVRWLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196257 | |
| Record name | 2,4-Dimethylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-02-9 | |
| Record name | 2,4-Dimethyl-1,3,5-benzenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Dimethylphloroglucinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylphloroglucinol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylphloroglucinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.479 | |
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| Record name | 2,4-Dimethyl-1,3,5-benzenetriol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3RH5B6TWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Strategies for 2,4 Dimethylbenzene 1,3,5 Triol and Its Analogues
Classical Synthetic Routes to 2,4-Dimethylbenzene-1,3,5-triol
Traditional methods for the synthesis of this compound have historically relied on multi-step reaction sequences and the targeted functionalization of benzene (B151609) and its derivatives. These routes, while foundational, often involve multiple stages of reaction and purification.
Multi-step Reaction Sequences
Multi-step syntheses are a cornerstone of organic chemistry, allowing for the gradual construction of complex molecules from simpler precursors. In the context of this compound, a common approach involves the modification of a pre-existing benzene-1,3,5-triol (phloroglucinol) core. One of the most direct methods is the electrophilic aromatic substitution of phloroglucinol (B13840).
A key example of a multi-step sequence is the Friedel-Crafts alkylation. This reaction introduces methyl groups onto the phloroglucinol ring. The synthesis typically involves the methylation of phloroglucinol using a methylating agent like methyl iodide in the presence of a base, such as potassium carbonate. The reaction is generally carried out under reflux conditions to drive the methylation to completion. The reactivity of the phloroglucinol ring allows for the introduction of two methyl groups at the 2- and 4-positions.
Another multi-step approach could conceptually start from a different benzene derivative, such as 1,3,5-trinitrobenzene. This sequence would involve the reduction of the nitro groups to amino groups, followed by diazotization and subsequent hydrolysis to yield the triol functionality. The introduction of the methyl groups could be achieved at an intermediate stage, for instance, by starting with 2,4,6-trinitro-m-xylene.
Targeted Functionalization of Benzene and its Derivatives
The targeted functionalization of benzene itself to produce this compound is a more challenging endeavor due to the need for precise control over the substitution pattern. A hypothetical multi-step pathway could involve:
Dinitration of Toluene: Toluene can be dinitrated to produce 2,4-dinitrotoluene.
Further Nitration: Introduction of a third nitro group to form 2,4,6-trinitrotoluene (B92697) (TNT).
Reduction: The trinitrotoluene is then reduced to the corresponding triamine, 2,4,6-triaminotoluene.
Hydrolysis: Finally, the amino groups are hydrolyzed to hydroxyl groups to yield the target molecule. This final step, however, can be low-yielding.
Alternatively, functionalization strategies can be employed on more elaborated benzene derivatives. For instance, the Hoesch or Gattermann reactions can be used to introduce acyl or formyl groups onto a phenol (B47542) or aniline-type substrate, which can then be further manipulated. The Hoesch reaction utilizes a nitrile and a Lewis acid catalyst to form an aryl ketone, while the Gattermann reaction employs hydrogen cyanide and a Lewis acid for formylation. dtic.milresearchgate.net These reactions are typically effective on electron-rich aromatic rings like phloroglucinol and its derivatives.
Advanced Synthetic Approaches to this compound
In recent years, there has been a significant push towards developing more efficient and sustainable synthetic methods. These advanced approaches aim to reduce reaction times, minimize waste, and simplify purification processes.
One-Pot Synthesis Protocols
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time and resource efficiency. youtube.com For the synthesis of substituted phloroglucinols, one-pot procedures can be designed to combine alkylation and other functionalization steps.
While a specific one-pot synthesis for this compound is not extensively documented in publicly available literature, the general principles of one-pot reactions can be applied. For instance, a tandem reaction could be envisioned where phloroglucinol is first alkylated, and then undergoes another transformation in the same pot. Research into one-pot syntheses of other complex phloroglucinol derivatives, such as polycyclic phloroglucinols, has shown promise, with total isolated yields of up to 57% for a mixture of products. nih.gov
Microwave-Assisted Organic Synthesis (MAOS) in Triol Formation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.orgmdpi.com The application of microwave irradiation to the synthesis of phloroglucinol derivatives has been explored. For example, the synthesis of phloroglucinol itself from 1,3,5-triaminobenzene via hydrolysis has been shown to be significantly enhanced by microwave irradiation, with the reaction time being drastically reduced.
| Reaction Type | Conventional Heating Time | Microwave Irradiation Time |
| Hydrolysis of 1,3,5-triaminobenzene | 24 hours | 15 minutes |
This table illustrates the potential for significant rate enhancement using microwave-assisted synthesis for a related reaction.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be applied.
One key area is the use of more environmentally friendly catalysts. Traditional Friedel-Crafts alkylations often employ stoichiometric amounts of Lewis acids, which can generate significant waste. The use of solid acid catalysts, such as silica (B1680970) sulfuric acid, offers a greener alternative as they are often reusable and can be easily separated from the reaction mixture. youtube.com For instance, the acylation of phloroglucinol, a related reaction, has been successfully carried out using a heterogeneous silica sulfuric acid catalyst under solvent-free conditions. youtube.com
Furthermore, the development of syntheses that utilize bio-based starting materials is a significant aspect of green chemistry. Research has been conducted on the microbial synthesis of phloroglucinol and its methylated derivatives, which could provide a sustainable feedstock for the production of compounds like this compound. dtic.mil
Catalytic Systems in the Synthesis of this compound
The selective introduction of two methyl groups onto the phloroglucinol ring presents a synthetic challenge. The reactivity of the aromatic ring in phloroglucinol makes it susceptible to multiple alkylations and other side reactions. Therefore, the development of efficient and selective catalytic systems is crucial.
Organocatalysis in Aryl Coupling Reactions
Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. In the context of synthesizing substituted phloroglucinols, organocatalysts can facilitate the formation of carbon-carbon bonds with high selectivity. One notable approach involves the organocatalytic enantioselective Friedel-Crafts alkylation of phloroglucinol derivatives with enals. nih.gov This method provides a pathway to chiral benzylic structures found in various natural products derived from phloroglucinol. nih.gov While this specific example leads to a different substitution pattern, the underlying principle of using chiral amines or other small organic molecules to activate substrates and control reactivity can be extended to the synthesis of this compound.
The biosynthesis of 1,3,5-trimethoxybenzene (B48636) in Chinese rose, which proceeds through the stepwise methylation of phloroglucinol, is catalyzed by O-methyltransferases (OMTs). nih.gov A specific phloroglucinol O-methyltransferase (POMT) is responsible for the initial methylation step. nih.gov Although this is a biological catalyst, it highlights the potential for developing synthetic organocatalysts that can mimic this enzymatic selectivity to achieve controlled methylation of the phloroglucinol core.
Transition-Metal-Free Coupling Methodologies
Transition-metal-free reactions are gaining prominence due to their cost-effectiveness and reduced environmental impact. For the synthesis of this compound, transition-metal-free approaches could involve direct C-H methylation of phloroglucinol. While specific examples for the dimethylation of phloroglucinol are not extensively documented in the readily available literature, general strategies for transition-metal-free α-methylation of certain heterocyclic compounds using dimethyl sulfoxide (B87167) (DMSO) as a methyl source have been developed. rsc.org This suggests the possibility of adapting such methods for the methylation of highly activated aromatic systems like phloroglucinol. The reaction would likely proceed via a radical mechanism or through the formation of an intermediate that facilitates the transfer of a methyl group.
Optimization of Reaction Parameters for Enhanced Efficiency
To achieve high yields and purity of this compound, careful optimization of reaction parameters is essential. The interplay of solvent, temperature, pressure, and reagent stoichiometry can significantly impact the outcome of the synthesis.
Influence of Solvent Systems on Reaction Outcomes
The choice of solvent is critical in the synthesis of phloroglucinol derivatives as it can influence the solubility of reactants, the stability of intermediates, and the reaction rate. For instance, in the synthesis of phloroglucinol from hexachlorobenzene, aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and pyridine (B92270) are utilized. google.com The solubility of phloroglucinol itself has been studied in various organic solvents, with the data being crucial for purification processes like crystallization. researchgate.net
For the methylation of phloroglucinol, the solvent can affect the selectivity of the reaction. A solvent that can selectively solvate the desired product or intermediate can help in driving the equilibrium towards the formation of this compound. The polarity of the solvent can also play a role in controlling the reactivity of the methylating agent and the phloroglucinol substrate. nih.gov
Temperature and Pressure Control in Product Yield and Selectivity
Temperature is a key parameter that influences the rate and selectivity of chemical reactions. In the synthesis of phloroglucinol derivatives, controlling the temperature is crucial to prevent side reactions and decomposition of the product. For example, in the preparation of phloroglucinol, the reaction mixture is boiled under reflux for an extended period to ensure the completion of the reaction. orgsyn.org The thermal stability of the product is also a consideration, as higher temperatures can lead to degradation. nih.govnih.gov
Pressure can also be a significant factor, particularly in reactions involving gaseous reactants or byproducts. While specific data on the effect of pressure on the synthesis of this compound is scarce, in related syntheses of phloroglucinol, the reaction is often carried out at atmospheric pressure under a reflux condenser. orgsyn.org
Reagent Stoichiometry and Impurity Profiles
The molar ratio of the reactants is a critical factor in controlling the selectivity of the methylation of phloroglucinol. Using a precise stoichiometry of the methylating agent to phloroglucinol can help in minimizing the formation of mono-methylated and tri-methylated byproducts. In the synthesis of phloroglucinol derivatives, careful control of the amount of reagents is necessary to achieve the desired product. nih.gov
The impurity profile of the final product is directly influenced by the reaction conditions. Side reactions such as over-methylation, O-methylation versus C-methylation, and the formation of polymeric materials can lead to a complex mixture of products. Understanding the influence of reagent stoichiometry on the formation of these impurities is key to developing a robust and efficient synthetic process.
Scalable Synthesis and Process Intensification of this compound Remains an Area for Future Development
Current knowledge on the synthesis of phloroglucinol and its derivatives primarily focuses on the parent molecule. For instance, biosynthetic production of phloroglucinol in recombinant cells has been explored to avoid the use of harsh chemicals and petroleum-based starting materials. google.com These methods aim to create more sustainable and environmentally friendly processes. nih.gov Chemical synthesis routes for phloroglucinol often start from materials like trinitrotoluene (TNT) or 1,3,5-triisopropylbenzene, with total yields ranging from 46% to 60%. patsnap.com Other approaches include the preparation from resorcinol (B1680541) through bromination and subsequent hydrolysis, which can achieve yields of over 70% and high purity. google.com
Despite the detailed studies on phloroglucinol, the scalable synthesis of this compound, also known as 2,4-dimethylphloroglucinol, is not prominently featured in the reviewed literature. The synthesis of related compounds, such as various substituted phloroglucinol derivatives, has been a subject of interest in medicinal and materials chemistry, but large-scale production strategies for the specifically requested 2,4-dimethyl variant are not described in detail.
The intensification of chemical processes, which involves developing more efficient, safer, and more environmentally benign production methods, is a critical aspect of modern chemical manufacturing. Such studies for this compound would likely focus on optimizing reaction conditions, minimizing waste, and developing continuous flow processes. However, without established scalable synthesis routes, process intensification studies for this specific compound remain a prospective field of research.
Further investigation and development are required to establish viable and economically feasible methods for the large-scale production of this compound, which would, in turn, pave the way for detailed process intensification studies.
Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethylbenzene 1,3,5 Triol
Electrophilic Aromatic Substitution (EAS) Reactions of 2,4-Dimethylbenzene-1,3,5-triol
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the three hydroxyl groups. The methyl groups also contribute to this activation. The hydroxyl and methyl groups direct incoming electrophiles to the ortho and para positions. In this molecule, the only available position for substitution is the C6 position, which is ortho to two hydroxyl groups and one methyl group, and para to the other methyl group.
While specific studies on the Friedel-Crafts acylation of this compound are not extensively documented in publicly available literature, the reactivity of the parent compound, phloroglucinol (B13840), provides significant insight. Phloroglucinol is known to undergo facile acylation reactions. For instance, the Friedel-Crafts acylation of phloroglucinol with various acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride, readily yields acylphloroglucinols. google.comgoogle.comresearchgate.net A notable example is the synthesis of phloracetophenone through the acylation with acetyl chloride. researchgate.net
Given the electronic similarities, this compound is expected to undergo acylation at the C6 position. The reaction would likely proceed under mild conditions due to the highly activated nature of the ring.
Table 1: Representative Friedel-Crafts Acylation of Phloroglucinol Derivatives
| Substrate | Acylating Agent | Catalyst | Product | Reference |
| Phloroglucinol | Isovaleryl chloride | AlCl₃ | Phloroisovalerophenone | anu.edu.au |
| Phloroglucinol | Acetic anhydride | CuSO₄·5H₂O | 2,4-Diacetylphloroglucinol (B43620) | researchgate.net |
| Phloroglucinol | Bromoacetyl bromide | AlCl₃ | Bromoacetylphloroglucinol |
It is important to note that the presence of the methyl groups in this compound may introduce steric hindrance that could influence the reaction rate compared to unsubstituted phloroglucinol.
The high electron density of the aromatic ring in this compound suggests that it would be highly susceptible to halogenation and nitration.
Halogenation: Research on the halogenation of the related compound, phloroglucinol, demonstrates its high reactivity. Enzymatic halogenation of phloroglucinol using flavin-dependent halogenases has been shown to produce mono- and di-halogenated products. researchgate.net Chemical halogenation is also expected to proceed readily. For this compound, halogenation would be predicted to occur at the C6 position.
Nitration: Specific nitration studies on this compound are not readily available. However, the nitration of other highly activated phenols and aromatic compounds is well-established. researchgate.netbeilstein-journals.org Due to the activating nature of the hydroxyl and methyl groups, nitration of this compound would likely require mild nitrating agents to avoid over-oxidation or the formation of undesired byproducts. The expected product would be 2,4-dimethyl-6-nitrobenzene-1,3,5-triol.
Nucleophilic Reactivity and Derivatization
The hydroxyl groups of this compound are primary sites for nucleophilic reactions, allowing for the synthesis of a variety of derivatives.
The hydroxyl groups can undergo O-alkylation and O-arylation to form the corresponding ethers. While specific literature on the alkylation and arylation of this compound is scarce, general methods for the synthesis of ethers from phenols are applicable.
Alkylation: The Williamson ether synthesis is a common method for the O-alkylation of phenols. youtube.comrsc.org This involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this compound, selective mono-, di-, or tri-alkylation could potentially be achieved by controlling the stoichiometry of the base and the alkylating agent.
Arylation: O-arylation of phenols can be achieved through various modern cross-coupling reactions, often employing copper or palladium catalysts. These methods allow for the formation of diaryl ethers under relatively mild conditions.
Ether Formation: As mentioned, the synthesis of ethers from this compound would likely follow established protocols for phenols. A relevant example is the controlled etherification of phloroglucinol to its dimethyl ether using methanol (B129727) in the presence of an acid catalyst. This suggests that similar approaches could be used to synthesize mono-, di-, and tri-methyl ethers of this compound.
Ester Formation: The hydroxyl groups of this compound can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. youtube.comyoutube.com The Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, for more sensitive substrates, milder methods such as the Steglich esterification using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed.
Table 2: General Methods for Ether and Ester Formation Applicable to this compound
| Reaction | Reagents | Key Features |
| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Forms alkyl ethers via an Sₙ2 reaction. |
| Fischer Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Equilibrium process, often requires removal of water. |
| Steglich Esterification | Carboxylic acid, DCC, DMAP | Mild conditions, suitable for sensitive substrates. |
Oxidation-Reduction Pathways of this compound
The redox chemistry of this compound is a key aspect of its reactivity, influenced by the electron-donating hydroxyl and methyl groups.
Oxidation: The hydroxyl groups make the molecule susceptible to oxidation. The oxidation of 2,4-dimethylphloroglucinol has been studied, and it is known that the hydroxyl groups can be oxidized to form quinone-type structures. researchgate.net The presence of electron-donating methyl groups can influence the rate of oxidation compared to the parent phloroglucinol. The oxidation can proceed via radical intermediates. researchgate.net Stronger oxidizing agents can potentially lead to cleavage of the aromatic ring. libretexts.org
Reduction: Information on the direct reduction of this compound is limited. However, it is plausible that under catalytic hydrogenation conditions (e.g., H₂/Pd, Pt), the aromatic ring could be reduced to form 2,4-dimethylcyclohexane-1,3,5-triol. Furthermore, if the triol is first oxidized to a quinone derivative, this quinone could then be reduced back to the hydroquinone (B1673460) form using mild reducing agents like sodium borohydride (B1222165) or sodium dithionite. orgsyn.org
Electrochemical Behavior and Oxidation Potentials
The electrochemical characteristics of this compound are primarily governed by the three hydroxyl groups attached to the aromatic ring. These groups can undergo oxidation to form quinone-type structures. While specific studies detailing the electrochemical behavior and precise oxidation potentials of this compound are not extensively documented in publicly available literature, the behavior of analogous compounds, such as benzene-1,2,4-triol, offers insights. For instance, studies on benzene-1,2,4-triol using cyclic and square-wave voltammetry have shown that its electrochemical response is pH-dependent.
It is reasonable to infer that the electrochemical properties of this compound would also be influenced by pH, affecting the protonation state of the hydroxyl groups and, consequently, the ease of electron transfer. The presence of two electron-donating methyl groups on the benzene ring is expected to lower the oxidation potential compared to its parent compound, phloroglucinol, making it more susceptible to oxidation. However, without direct experimental data, precise oxidation potentials and detailed electrochemical mechanisms remain to be elucidated.
Role in Radical Chemistry and Radical Scavenging Mechanisms
This compound has been investigated for its potential antioxidant properties, which are intrinsically linked to its role in radical chemistry. The primary mechanism by which phenolic compounds like this compound scavenge free radicals is through hydrogen atom transfer (HAT) or single electron transfer (SET). In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.
Table 1: Common Assays for Evaluating Radical Scavenging Activity
| Assay | Principle | Measured Outcome |
| DPPH Assay | A stable free radical, DPPH•, is reduced by an antioxidant, leading to a color change from violet to yellow. | Decrease in absorbance at a characteristic wavelength, often expressed as IC50 (the concentration of antioxidant required to scavenge 50% of DPPH• radicals). |
| ABTS Assay | The pre-formed radical cation, ABTS•+, is reduced by an antioxidant, causing a decolorization of the solution. | Decrease in absorbance, also frequently reported as an IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC). |
Complexation Chemistry and Metal-Ligand Interactions
The hydroxyl groups of this compound can act as ligands, coordinating with metal ions to form complexes. This interaction is a fundamental aspect of its chemistry, although specific studies on this compound are limited.
The formation of coordination complexes between this compound and transition metal ions is plausible. The oxygen atoms of the hydroxyl groups possess lone pairs of electrons that can be donated to vacant orbitals of a metal ion. However, the presence of the two methyl groups on the aromatic ring may introduce steric hindrance, potentially influencing the geometry and stability of the resulting metal complexes compared to those formed with the unsubstituted phloroglucinol. Research on the coordination chemistry of similar phenolic compounds, such as benzene-1,2,4-triol, has shown the formation of 1:1 complexes with ions like Fe2+ and Mg2+. In such complexes, the benzenetriol acts as a ligand, binding to the metal ion. While analogous behavior can be anticipated for this compound, detailed structural and stability constant data for its transition metal complexes are not currently available in the literature.
Organic-inorganic hybrid structures, such as metal-organic frameworks (MOFs), are a class of materials where organic ligands bridge metal ions or clusters to form extended networks. While phenolic compounds can be utilized as ligands in the synthesis of MOFs, there is no specific information in the reviewed literature on the use of this compound for this purpose. The coordination capabilities of its hydroxyl groups suggest potential, but further research would be needed to explore its suitability in forming such hybrid structures.
Photochemical Transformations Involving this compound
Information regarding the photochemical transformations of this compound is scarce. Phenolic compounds can undergo various photochemical reactions, including photo-oxidation, often initiated by the absorption of UV light. These reactions can lead to the formation of phenoxyl radicals and subsequent secondary products. The specific pathways and products of the photochemical degradation of this compound, however, have not been a focus of published research.
Detailed Mechanistic Elucidation of Key Reaction Pathways
The key reaction pathways of this compound are expected to involve its hydroxyl and aromatic functionalities. The primary reactions include:
Oxidation: As previously mentioned, the hydroxyl groups can be oxidized to form quinones. This transformation is a key aspect of its antioxidant activity and electrochemical behavior.
Electrophilic Aromatic Substitution: The benzene ring, activated by the three hydroxyl groups, is susceptible to electrophilic attack. However, the positions for substitution are limited due to the existing methyl and hydroxyl groups.
Etherification/Esterification: The hydroxyl groups can react with suitable reagents to form ethers or esters.
While these general reaction types are known for phenolic compounds, detailed mechanistic studies elucidating the specific kinetics, intermediates, and transition states for the reactions of this compound are not extensively reported. Further computational and experimental investigations would be necessary to provide a comprehensive understanding of its reaction mechanisms.
Derivatives, Analogues, and Structure Reactivity Relationships Srr of 2,4 Dimethylbenzene 1,3,5 Triol
Synthesis and Characterization of Novel 2,4-Dimethylbenzene-1,3,5-triol Derivatives
The inherent reactivity of the hydroxyl groups and the aromatic ring of this compound, also known as 2,4-dimethylphloroglucinol, provides a versatile platform for the synthesis of a variety of derivatives. These modifications can significantly alter the parent molecule's physicochemical properties and biological activities.
Substituted Phenolic Derivatives
The phenolic hydroxyl groups of this compound are primary sites for chemical modification, most commonly through etherification and esterification reactions.
Ether Derivatives: The synthesis of ether derivatives can be achieved through the Williamson ether synthesis. byjus.com In this reaction, the hydroxyl groups are first deprotonated using a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide ions. These nucleophilic phenoxides can then react with an alkyl halide to yield the desired ether. The reactivity of the three hydroxyl groups can be controlled by stoichiometric amounts of the base and alkylating agent, as well as by the reaction conditions, potentially allowing for selective mono-, di-, or tri-etherification. For instance, reaction with one equivalent of methyl iodide in the presence of a mild base would be expected to favor the formation of a mono-methyl ether.
Ester Derivatives: Esterification can be accomplished by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base catalyst, such as pyridine (B92270) or triethylamine. These reactions typically proceed readily to form the corresponding mono-, di-, or tri-esters, depending on the stoichiometry of the acylating agent used.
Table 1: Potential Substituted Phenolic Derivatives of this compound and Their General Synthetic Routes
| Derivative Type | General Synthetic Method | Reactants |
| Mono-alkyl Ether | Williamson Ether Synthesis | This compound, 1 eq. Alkyl halide, Base (e.g., K2CO3) |
| Di-alkyl Ether | Williamson Ether Synthesis | This compound, 2 eq. Alkyl halide, Stronger Base (e.g., NaH) |
| Tri-alkyl Ether | Williamson Ether Synthesis | This compound, >3 eq. Alkyl halide, Strong Base (e.g., NaH) |
| Mono-acyl Ester | Acylation | This compound, 1 eq. Acyl chloride/anhydride, Base (e.g., Pyridine) |
| Di-acyl Ester | Acylation | This compound, 2 eq. Acyl chloride/anhydride, Base |
| Tri-acyl Ester | Acylation | This compound, >3 eq. Acyl chloride/anhydride, Base |
Characterization of these derivatives would rely on standard spectroscopic techniques. In the ¹H NMR spectrum, the appearance of new signals corresponding to the protons of the introduced alkyl or acyl groups, along with a shift in the signals of the aromatic proton and the disappearance of the phenolic proton signals, would confirm the modification. ¹³C NMR would show new carbon signals from the substituent and shifts in the aromatic carbon signals. Infrared (IR) spectroscopy would be marked by the disappearance of the broad O-H stretching band of the phenol (B47542) and the appearance of C-O stretching bands for ethers or C=O and C-O stretching bands for esters.
Condensed Ring Systems Incorporating the Triol Moiety
The this compound scaffold can be incorporated into more complex, condensed ring systems, such as pyrans and pyrimidines, through cyclization reactions. These reactions often utilize the reactivity of the aromatic ring and its hydroxyl groups.
For example, the Pechmann condensation could be employed to synthesize coumarin (B35378) derivatives. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. While typically applied to simpler phenols, it is conceivable that under appropriate conditions, this compound could react with a suitable β-ketoester to form a substituted benzopyran-2-one.
Furthermore, reactions involving the condensation of the triol with diketones or other bifunctional reagents can lead to the formation of fused heterocyclic systems. For instance, reaction with a 1,3-dicarbonyl compound in the presence of a catalyst could potentially yield a fused pyran ring. longdom.org Similarly, reaction with urea (B33335) or thiourea (B124793) could lead to the formation of fused pyrimidine (B1678525) or thiopyrimidine rings, respectively.
The synthesis of such condensed systems would result in significant changes in the spectroscopic data. The formation of a new ring would be evident in the NMR spectra through the appearance of new proton and carbon signals and changes in the chemical shifts and coupling constants of the existing protons on the aromatic core.
Comparative Reactivity and Stability Analysis of Structural Analogues
Understanding the reactivity and stability of this compound is enhanced by comparing it with its structural analogues. These comparisons highlight the influence of substituent positioning on the chemical properties of the molecule.
Positional Isomers of Dimethylbenzene Triols
The positional isomers of dimethylbenzene triol, such as 2,5-dimethylbenzene-1,3,4-triol and 3,5-dimethylbenzene-1,2,4-triol, would be expected to exhibit different reactivity profiles due to the varied electronic and steric environments of their hydroxyl groups and aromatic rings.
In this compound, the hydroxyl groups are in a phloroglucinol-type arrangement (1,3,5-substitution), which enhances their nucleophilicity and susceptibility to electrophilic aromatic substitution due to the activating, ortho- and para-directing nature of the hydroxyl groups. The two methyl groups, being electron-donating, further activate the ring.
In a hypothetical isomer like 2,5-dimethylbenzene-1,4-diol (a hydroquinone (B1673460) derivative with an additional hydroxyl group), the 1,4-disposed hydroxyl groups would make it more susceptible to oxidation to the corresponding quinone compared to the 1,3,5-triol arrangement in this compound.
The steric hindrance around the hydroxyl groups also plays a crucial role. In this compound, the hydroxyl group at C1 is flanked by a methyl group and a hydroxyl group, while the hydroxyl at C3 is between two hydroxyls, and the one at C5 is adjacent to a methyl group. This differential steric environment could be exploited for regioselective reactions.
Unsubstituted and Polymethylated Benzene (B151609) Triols
A comparison with unsubstituted benzene-1,3,5-triol (phloroglucinol) and other polymethylated benzene triols provides further insight into the role of the methyl groups.
Phloroglucinol (B13840) (Benzene-1,3,5-triol): Phloroglucinol is highly reactive towards electrophilic substitution and readily undergoes reactions like halogenation and nitrosation even under mild conditions. The absence of methyl groups in phloroglucinol means it has three equivalent reactive positions (2, 4, and 6).
This compound: The presence of two methyl groups at positions 2 and 4 in this compound sterically hinders the adjacent hydroxyl groups and the single remaining reactive aromatic position (C6). This steric hindrance would likely decrease the rate of electrophilic aromatic substitution compared to phloroglucinol. However, the electron-donating nature of the methyl groups would electronically activate the ring, counteracting the steric effect to some extent.
2,4,6-Trimethylbenzene-1,3,5-triol: In this fully substituted analogue, all the reactive aromatic positions are blocked by methyl groups. Consequently, electrophilic aromatic substitution reactions would not be possible without the displacement of a substituent. The reactivity would be primarily centered on the hydroxyl groups.
Table 2: Predicted Relative Reactivity Towards Electrophilic Aromatic Substitution
| Compound | Number of Methyl Groups | Activating Groups (OH, CH3) | Steric Hindrance | Predicted Relative Reactivity |
| Benzene-1,3,5-triol | 0 | 3 x OH | Low | Very High |
| This compound | 2 | 3 x OH, 2 x CH3 | Moderate | High |
| 2,4,6-Trimethylbenzene-1,3,5-triol | 3 | 3 x OH, 3 x CH3 | High | Low (no free positions) |
Fundamental Structure-Reactivity Correlations
The reactivity of this compound and its analogues is governed by fundamental principles of organic chemistry, primarily the electronic and steric effects of the substituents on the aromatic ring.
Electronic Effects: The hydroxyl groups are strong activating groups, donating electron density to the aromatic ring through resonance, thereby making the ring more nucleophilic and susceptible to electrophilic attack. The methyl groups are also activating, though to a lesser extent, through an inductive effect. The cumulative effect of three hydroxyl groups and two methyl groups makes the aromatic ring of this compound highly electron-rich. The acidity of the phenolic protons is influenced by these electronic effects; electron-withdrawing groups would increase acidity, while the electron-donating methyl groups in this compound slightly decrease the acidity of the phenolic protons compared to unsubstituted phloroglucinol. byjus.com
Steric Effects: The methyl groups and adjacent hydroxyl groups create steric hindrance around the aromatic ring and the individual hydroxyl groups. This steric bulk can influence the regioselectivity of reactions. For instance, an electrophile might preferentially attack the less hindered position. Similarly, reactions involving the hydroxyl groups might favor the less sterically encumbered hydroxyl group.
Hydrogen Bonding: The presence of multiple hydroxyl groups allows for intramolecular and intermolecular hydrogen bonding. This can influence the compound's physical properties, such as its boiling point and solubility, as well as its reactivity by affecting the availability and acidity of the hydroxyl protons.
Design Principles for Functionalized Analogues
The design of functionalized analogues of this compound is guided by established principles of medicinal chemistry, aiming to optimize the molecule's pharmacokinetic and pharmacodynamic properties. These principles revolve around strategic structural modifications to the core phloroglucinol ring and its substituents to modulate biological activity, selectivity, and metabolic stability.
A primary strategy involves the modification of the hydroxyl groups . The three hydroxyl moieties on the benzene ring are critical for the antioxidant activity of phloroglucinols, acting as hydrogen donors to neutralize free radicals. ontosight.ai However, their high polarity can limit bioavailability. Therefore, a key design principle is the selective etherification or esterification of one or more hydroxyl groups. This can enhance lipophilicity, potentially improving membrane permeability and oral absorption. The choice of the ether or ester substituent can also introduce new functionalities or target specific biological pathways.
Another crucial design aspect is the functionalization of the aromatic ring . The positions ortho and para to the existing hydroxyl groups are susceptible to electrophilic substitution. Introducing various substituents at these positions can significantly influence the molecule's electronic properties and steric profile, thereby affecting its interaction with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the hydroxyl groups, influencing their antioxidant capacity and binding affinities.
Alkylation and acylation of the phloroglucinol core are also common strategies. As seen in naturally occurring phloroglucinol derivatives, the addition of acyl or alkyl chains can enhance antimicrobial and anti-inflammatory activities. mdpi.com For example, 2,4-diacetylphloroglucinol (B43620) has demonstrated antimetastatic activity. mdpi.com The length and branching of these chains are critical parameters that can be fine-tuned to optimize activity and selectivity.
Furthermore, the principles of isosteric and bioisosteric replacement are applied. Replacing the methyl groups with other small alkyl groups or functional groups of similar size and electronic configuration can be explored to probe the structure-activity relationship (SAR). For instance, replacing a methyl group with an ethyl group or a trifluoromethyl group could lead to altered metabolic stability and receptor interactions.
Quantitative structure-activity relationship (QSAR) studies on related phloroglucinol compounds have highlighted the importance of lipophilicity (expressed as CLogP) and other molecular descriptors in determining biological activity. nih.gov These computational models can guide the rational design of new analogues by predicting their potential efficacy before synthesis, thereby streamlining the drug discovery process.
The design of functionalized analogues also considers the potential for the molecule to act as a scaffold for creating more complex structures. The hydroxyl and methyl groups provide reactive handles for the attachment of other pharmacophores or for the synthesis of dimeric and polymeric structures with unique properties.
Interactive Data Table: Structure-Activity Relationship of Phloroglucinol Derivatives
| Compound/Derivative Class | Structural Modification | Impact on Biological Activity |
| Acylphloroglucinols | Addition of acyl groups to the phloroglucinol core. | Often enhances anti-inflammatory and antimicrobial activities. mdpi.com |
| Alkylated Phloroglucinols | Introduction of alkyl chains. | Can increase lipophilicity and modulate antimicrobial and antifoulant properties. nih.gov |
| Phloroglucinol-terpene adducts | Combination with terpene moieties. | Lipophilicity (CLogP) and specific topological indices are important for anti-leishmanial activity. nih.gov |
| Ether/Ester Derivatives | Modification of hydroxyl groups. | Can improve bioavailability by increasing lipophilicity. |
Advanced Spectroscopic Characterization and Analytical Methodologies for 2,4 Dimethylbenzene 1,3,5 Triol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides profound insight into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the determination of the chemical environment, connectivity, and spatial relationships of atoms.
High-Resolution Proton (¹H) NMR Spectroscopy
High-resolution proton (¹H) NMR spectroscopy is a primary technique for determining the number of different types of protons in a molecule and their neighboring environments. For 2,4-Dimethylbenzene-1,3,5-triol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic proton, the methyl protons, and the hydroxyl protons.
Due to the symmetrical nature of the molecule, a single resonance is anticipated for the aromatic proton (H-6). The two methyl groups (at C-2 and C-4) are chemically equivalent and should therefore give rise to a single, sharp signal. The three hydroxyl groups (at C-1, C-3, and C-5) may appear as a broad or sharp singlet, depending on the solvent and concentration, due to chemical exchange.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | 6.0-7.0 | Singlet | 1H |
| -CH₃ (at C-2, C-4) | 2.0-2.5 | Singlet | 6H |
| -OH (at C-1, C-3, C-5) | Variable | Singlet (broad or sharp) | 3H |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques provide correlational information that helps to piece together the molecular structure by identifying which nuclei are coupled to each other.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be relatively simple, primarily showing correlations between protons that are three bonds apart. Significant cross-peaks are not expected for this particular molecule due to the isolated nature of the aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For example, it would show a correlation between the aromatic proton signal and the C-6 carbon signal, as well as a correlation between the methyl proton signal and the methyl carbon signal.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are complementary and offer valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3200-3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic, -CH₃) | 2850-3000 | Medium |
| C=C Stretch (aromatic ring) | 1500-1600 | Medium to Strong |
| C-O Stretch (phenolic) | 1150-1250 | Strong |
| C-H Bend (aromatic) | 800-900 | Strong |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR.
Table 4: Characteristic Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1000 | Strong |
| C=C Stretch (aromatic ring) | 1580-1620 | Strong |
| C-H Stretch (aliphatic, -CH₃) | 2850-3000 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight and characteristic fragmentation patterns. This enables both its unambiguous identification and differentiation from isomeric and related compounds.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C₈H₁₀O₃. mdpi.comnih.gov The theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon, hydrogen, and oxygen. This calculated value serves as a benchmark for experimental HRMS measurements. The exact mass of this compound is 154.062994177 Da. nih.gov
Experimental determination of a mass value that closely matches this theoretical prediction with low ppm (parts per million) error provides strong evidence for the presence of a compound with the elemental composition C₈H₁₀O₃, thereby confirming the identity of this compound in a sample.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | mdpi.comnih.gov |
| Nominal Mass | 154 g/mol | nih.gov |
| Monoisotopic Mass | 154.062994177 Da | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the molecular ion (or a protonated/deprotonated variant) of this compound is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.
While specific experimental MS/MS data for this compound is not widely published, likely fragmentation pathways can be predicted based on the principles of mass spectrometry and the known fragmentation behavior of similar phenolic compounds, such as other substituted phloroglucinols. mdpi.comresearchgate.net
Expected fragmentation pathways for this compound would likely involve:
Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatic compounds, leading to a fragment ion at m/z 139.
Loss of water (H₂O): The presence of multiple hydroxyl groups makes the loss of one or more water molecules a probable event, resulting in fragment ions at m/z 136.
Loss of carbon monoxide (CO): A characteristic fragmentation of phenols and related compounds, this would produce a fragment ion at m/z 126.
Combined losses: Sequential losses, such as the loss of a methyl radical followed by the loss of carbon monoxide, could also occur, yielding further characteristic fragment ions.
Ring cleavage: More energetic collisions can lead to the cleavage of the benzene (B151609) ring itself, producing smaller fragment ions.
Table 2: Predicted MS/MS Fragmentation Data for this compound ([M-H]⁻ at m/z 153)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Notes |
| 153 | 138 | CH₃ | Loss of a methyl radical from the deprotonated molecule. |
| 153 | 125 | CO | Loss of carbon monoxide from the aromatic ring. |
| 153 | 109 | CO₂ | Loss of carbon dioxide, potentially after rearrangement. |
| 138 | 110 | CO | Loss of carbon monoxide from the [M-H-CH₃]⁻ fragment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated systems.
For this compound, the benzene ring and its hydroxyl substituents constitute the primary chromophore. Phenolic compounds typically exhibit one or more absorption bands in the UV region. The presence of multiple hydroxyl groups and alkyl substituents on the benzene ring will influence the position and intensity of these absorption maxima (λmax).
Table 3: Expected UV-Vis Spectroscopic Data for this compound
| Spectroscopic Parameter | Expected Value | Type of Transition |
| λmax 1 | ~270-280 nm | π → π |
| λmax 2 | Potentially a shoulder or weaker band at longer wavelength | n → π |
Coupled Chromatographic and Spectroscopic Techniques
To analyze complex mixtures containing this compound, chromatographic techniques are coupled with spectroscopic detectors to separate the compound from other matrix components before its detection and identification.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS)
HPLC is the premier analytical technique for the separation and quantification of non-volatile, polar compounds like this compound. Reversed-phase HPLC, using a C18 stationary phase, is commonly employed for the analysis of phloroglucinols and related phenolic compounds. researchgate.netscirp.orgeuropeanreview.orgmdpi.com
A typical mobile phase would consist of a gradient mixture of an acidified aqueous solution (e.g., with formic or acetic acid to ensure the compound is in its neutral form) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.neteuropeanreview.org
Diode Array Detection (DAD): A DAD detector records the entire UV-Vis spectrum of the eluting compound. This allows for the determination of the compound's absorption maxima, which can be used for preliminary identification and to check for peak purity.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides highly specific and sensitive detection. The mass spectrometer can provide molecular weight information from the full scan data and structural information from MS/MS fragmentation, as described in section 5.3.
Table 4: Typical HPLC-DAD-MS Parameters for the Analysis of this compound
| Parameter | Typical Conditions |
| HPLC Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient elution |
| Flow Rate | 0.5 - 1.0 mL/min |
| DAD Wavelength | Monitoring at ~275 nm, with full spectrum acquisition (200-400 nm) |
| MS Ionization | Electrospray Ionization (ESI), typically in negative mode ([M-H]⁻) |
Gas Chromatography (GC) with Mass Spectrometry (MS)
Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. Due to the low volatility of this compound, which has three polar hydroxyl groups, derivatization is essential prior to GC analysis. researchgate.nettcichemicals.com
The most common derivatization method for compounds with active hydrogens (like hydroxyl groups) is silylation. researchgate.net This involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. nih.govresearchgate.net
The resulting tris-TMS derivative of this compound can then be separated on a non-polar or semi-polar capillary GC column and detected by a mass spectrometer. The electron ionization (EI) mass spectrum of the TMS derivative will show a characteristic molecular ion and fragmentation pattern, which is useful for identification.
Table 5: Typical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Typical Conditions |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| GC Column | Non-polar (e.g., DB-5ms) or semi-polar capillary column |
| Injector Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 300 °C) |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into molecular geometry, intermolecular interactions, and the packing of molecules in the crystal lattice, which fundamentally influence the material's physical properties.
Single-Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique that provides the definitive, unambiguous structure of a molecule. nih.gov To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. mdpi.com
The analysis of this diffraction pattern allows for the determination of the unit cell—the basic repeating unit of the crystal—and the precise coordinates of every atom within the molecule. Key information obtained from an SC-XRD experiment includes:
Molecular Confirmation: Unambiguous verification of the chemical connectivity.
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
Stereochemistry: The absolute configuration of chiral centers, if present.
Crystal Packing: Understanding of intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the solid-state structure.
While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of data that would be obtained from a successful SC-XRD experiment, using a substituted indole (B1671886) derivative as an example for formatting. mdpi.com
Table 1: Illustrative Single-Crystal X-ray Diffraction Data
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C₈H₁₀O₃ |
| Formula Weight | 154.16 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.501 |
| β (°) | 98.618 |
| γ (°) | 103.818 |
| Volume (ų) | 900.07(5) |
| Z (molecules/unit cell) | 4 |
Data presented is illustrative, based on a known structure to demonstrate typical SC-XRD output. mdpi.com
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. americanpharmaceuticalreview.com Instead of a single crystal, a fine powder of the compound is analyzed. The resulting diffraction pattern, often called a diffractogram, serves as a unique "fingerprint" for a specific crystalline phase. mdpi.com
The primary applications of PXRD in the analysis of this compound include:
Phase Identification: Comparing the experimental PXRD pattern to a database or a calculated pattern from SC-XRD data confirms the identity of the crystalline solid. nih.gov
Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffractogram, allowing for their detection.
Polymorphism Screening: Many organic molecules can exist in multiple crystalline forms, known as polymorphs. Each polymorph has a unique PXRD pattern and different physical properties (e.g., solubility, stability). PXRD is the leading technique for identifying and distinguishing between these forms. mdpi.com An amorphous solid, which lacks long-range order, produces a broad "halo" instead of sharp peaks. americanpharmaceuticalreview.com
The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The table below shows representative data points from a PXRD pattern for the related compound phloroglucinol (B13840), illustrating how data is presented. researchgate.net
Table 2: Representative Powder X-ray Diffraction Peaks for Phloroglucinol
| Position (°2θ) | Intensity (Counts) |
|---|---|
| 15.5 | 1200 |
| 18.2 | 850 |
| 22.8 | 1500 |
| 25.1 | 950 |
| 28.9 | 1100 |
Data is representative for the related compound phloroglucinol to illustrate typical PXRD data presentation. researchgate.net
Advanced Techniques for Trace Compound Analysis and Purity Assessment
To ensure the purity of this compound, highly sensitive analytical methods are required to detect and quantify trace-level impurities, such as synthetic by-products, isomers (e.g., 3,5-Dimethylbenzene-1,2,4-triol), or degradation products. nih.gov Chromatographic techniques coupled with mass spectrometry are the most powerful tools for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis. nih.gov For phenolic compounds, a reversed-phase HPLC method is typically employed, often using a C18 column. europeanreview.orgnih.gov The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A simple, isocratic method for the related compound phloroglucinol uses a C18 column with a mobile phase of methanol and water containing formic acid. nih.gov Detection is commonly achieved using a photodiode array (PDA) detector, which provides UV-Vis spectra for each separated peak, aiding in identification. ijrpns.com
For even greater sensitivity and specificity, HPLC is coupled with tandem mass spectrometry (HPLC-MS/MS). europeanreview.orgnih.gov This technique can quantify compounds at the nanogram-per-milliliter (ng/mL) level. After separation by HPLC, the analyte is ionized (e.g., via electrospray ionization, ESI) and fragmented in the mass spectrometer. Monitoring for specific parent-to-daughter ion transitions provides exceptional selectivity and is ideal for trace analysis in complex matrices. europeanreview.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile compounds. thermofisher.comoiv.int The sample is vaporized and separated in a capillary column before entering the mass spectrometer for detection. oiv.int For phenolic compounds, derivatization may sometimes be employed to increase volatility and improve chromatographic peak shape. The use of Selected Reaction Monitoring (SRM) in a tandem mass spectrometer (GC-MS/MS) significantly enhances selectivity and achieves very low detection limits. thermofisher.com
Table 3: Illustrative Parameters for HPLC-MS/MS Analysis of a Phenolic Compound
| Parameter | Illustrative Condition |
|---|---|
| Chromatography | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition | m/z 153.1 → [daughter ion] (Hypothetical for C₈H₁₀O₃) |
| Lower Limit of Quantification | ~1-5 ng/mL |
Parameters are illustrative and based on common methods for analyzing related phenolic compounds. europeanreview.orgnih.gov
Computational and Theoretical Investigations of 2,4 Dimethylbenzene 1,3,5 Triol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and molecular properties of compounds like 2,4-Dimethylbenzene-1,3,5-triol. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of phenolic compounds due to its balance of accuracy and computational cost. nih.govnih.gov Studies on related molecules, such as phloroglucinol (B13840) and other derivatives, utilize DFT to understand their antioxidant activity by calculating parameters like bond dissociation enthalpies (BDEs) and ionization potentials (IPs). researchgate.net For instance, a theoretical study on phloroglucinol used DFT with the M06-2X, BHHLYP, and MPW1K methods in conjunction with basis sets like 6-31++G(d,p) and 6-311++G(3df,2p) to explore its reaction with hydroxyl radicals. researchgate.net
The electronic properties of substituted phenols are significantly influenced by the nature and position of the substituents. The methyl groups in this compound are electron-donating, which can affect the electron density distribution on the aromatic ring and the hydroxyl groups, thereby influencing its reactivity. DFT calculations can quantify these effects by computing molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. nih.gov
Table 1: Calculated Electronic Properties of a Related Compound (Phloroglucinol) (Note: Data is for the parent compound, phloroglucinol, and serves as an illustrative example of the type of data obtained from DFT calculations.)
| Property | Calculated Value | Method | Reference |
| Ionization Potential (IP) | Varies with method and solvent | DFT | researchgate.net |
| Bond Dissociation Enthalpy (BDE) | Varies with method and solvent | DFT | researchgate.net |
| HOMO Energy | -6.0279 eV (for phenol) | B3LYP/6-31+G(d,p) | researchgate.net |
| LUMO Energy | -0.4353 eV (for phenol) | B3LYP/6-31+G(d,p) | researchgate.net |
| Energy Gap | 5.5926 eV (for phenol) | B3LYP/6-31+G(d,p) | researchgate.net |
Ab Initio Methods for High-Accuracy Calculations
For higher accuracy, ab initio methods, which are based on first principles without empirical parameters, can be employed. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for smaller molecules or for refining DFT results. nih.gov For example, ab initio calculations have been used to study the antioxidant activity of phenolic acids, providing insights into their structural dependency. nih.gov These methods are particularly useful for obtaining precise geometries and vibrational frequencies, which can be compared with experimental data.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and their interactions with the surrounding environment. nih.govnih.gov For a molecule like this compound, MD simulations can be used to study the orientation of the hydroxyl groups, their intramolecular hydrogen bonding patterns, and their interactions with solvent molecules. researchgate.net
A study on nodifloridin-B, a phloroglucinol derivative, utilized MD simulations to analyze conformational preferences in different solvents, highlighting the crucial role of intramolecular hydrogen bonding. researchgate.net Such simulations can provide a dynamic picture of the molecule's behavior, which is essential for understanding its biological activity and chemical reactivity in solution. nih.gov The development of force fields specifically parameterized for phenolic compounds enhances the accuracy of these simulations. nih.gov
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry plays a pivotal role in elucidating reaction mechanisms by identifying intermediates, transition states, and reaction pathways. For phenolic compounds, this includes modeling oxidation reactions and electrophilic aromatic substitutions. libretexts.orglibretexts.org
Theoretical studies on the reaction of phloroglucinol with radicals, for instance, have used DFT to investigate different antioxidant mechanisms, such as hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and radical adduct formation (RAF). nih.govrsc.org These studies calculate the activation energies and reaction enthalpies for each pathway to determine the most favorable mechanism under different conditions (e.g., in different solvents). nih.govrsc.org Similar methodologies could be applied to this compound to understand how the methyl substituents influence its antioxidant and other chemical reactions.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are extensively used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental data. nih.govwisc.edu
Table 2: General Workflow for Computational NMR Prediction (This table outlines a general procedure and does not represent a specific study on this compound.)
| Step | Description |
| 1. Conformational Search | Identify all low-energy conformers of the molecule. |
| 2. Geometry Optimization | Optimize the geometry of each conformer using a suitable DFT method (e.g., B3LYP/6-31G(d)). wisc.edu |
| 3. NMR Calculation | Calculate NMR shielding constants for each optimized conformer using a higher level of theory (e.g., WP04/6-311++G(2d,p) with a solvent model). github.io |
| 4. Boltzmann Averaging | Calculate the final predicted chemical shifts by averaging the values for all conformers, weighted by their Boltzmann population. |
| 5. Comparison | Compare the predicted spectrum with experimental data for validation. |
Application of Group Theory in Molecular Symmetry Analysis
Group theory is a mathematical framework used to describe the symmetry of molecules and its consequences for their physical and spectroscopic properties. youtube.comyoutube.com The symmetry of a molecule is defined by the set of symmetry operations (like rotations and reflections) that leave the molecule unchanged. These operations form a mathematical group, and the molecule is assigned to a specific point group.
This compound, assuming a planar arrangement of the benzene (B151609) ring, possesses a C₂ᵥ point group symmetry. This is determined by the presence of a C₂ rotation axis passing through the C5-C6 bond and bisecting the C2-C3 bond, and two vertical mirror planes (σᵥ), one of which is the molecular plane itself. The symmetry of the molecule dictates which spectroscopic transitions are allowed, influencing its IR and Raman spectra. For instance, in C₂ᵥ symmetry, vibrational modes can be classified into A₁, A₂, B₁, and B₂ irreducible representations, each with different selection rules for IR and Raman activity.
The substitution pattern on the benzene ring directly determines its point group. For example, monosubstituted benzenes and ortho- and meta-disubstituted benzenes often belong to the C₂ᵥ point group, while para-disubstituted benzenes can belong to the D₂ₕ point group if the substituents are identical and possess certain symmetries. youtube.com Tri-substituted benzenes can have various point groups depending on the substitution pattern, such as C₂ᵥ for 1,2,4-substitution and D₃ₕ for 1,3,5-substitution with identical substituents. youtube.com
Rational Design and Virtual Screening of Novel Derivatives
The rational design and virtual screening of novel derivatives of this compound represent a modern approach to discovering new chemical entities with potentially enhanced biological activities or improved physicochemical properties. This computational strategy allows for the exploration of vast chemical spaces to identify promising candidates for synthesis and further experimental evaluation. While specific high-throughput screening or rational design studies directly centered on this compound are not extensively documented in publicly available literature, the principles of these methods are well-established and have been applied to the broader class of phloroglucinols.
The core of rational design involves modifying a known chemical scaffold—in this case, this compound—to optimize its interaction with a specific biological target. This process is heavily reliant on understanding the structure-activity relationships (SAR) of the parent molecule. For this compound, key structural features that can be computationally modified include the hydroxyl groups and the methyl substituents on the benzene ring.
Virtual screening, on the other hand, involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. These libraries can be pre-existing collections of millions of compounds or custom-designed libraries based on a specific scaffold like this compound.
A general workflow for the rational design and virtual screening of novel this compound derivatives would typically involve the following steps:
Target Identification and Validation: Identifying a biological target (e.g., an enzyme or receptor) that is relevant to a specific disease or application.
Binding Site Analysis: Characterizing the three-dimensional structure of the target's binding site to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for ligand binding.
Scaffold-Based Library Design: Creating a virtual library of novel derivatives by computationally adding or modifying functional groups on the this compound scaffold.
Molecular Docking: Computationally predicting the binding mode and affinity of the designed derivatives within the target's binding site.
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to assess their drug-likeness.
Prioritization and Selection: Ranking the designed derivatives based on their predicted binding affinity, ADMET properties, and other relevant computational metrics for potential synthesis and experimental testing.
Although direct research on this compound is limited, studies on other phloroglucinol derivatives provide insights into how such computational investigations could be applied. For instance, virtual screening of phloroglucinol derivatives has been performed to identify potential inhibitors of HIV-reverse transcriptase. nih.gov In such studies, a library of compounds is docked against the enzyme's active site, and their binding energies are calculated. Similarly, in silico screening of natural phloroglucinols has been conducted to identify potential inhibitors of PI3Kα, an enzyme implicated in cancer. dntb.gov.uaresearchgate.netdoaj.orgzlb.de These studies highlight the potential of using computational methods to explore the therapeutic applications of phloroglucinol-based compounds.
The following tables illustrate the type of data that would be generated in a hypothetical virtual screening study of designed this compound derivatives against a putative protein target.
Table 1: Hypothetical Designed Derivatives of this compound for Virtual Screening
| Derivative ID | R1-Substitution | R2-Substitution | R3-Substitution |
| DM-PH-001 | -H | -H | -H |
| DM-PH-002 | -CH2CH3 | -H | -H |
| DM-PH-003 | -H | -Cl | -H |
| DM-PH-004 | -H | -H | -OCH3 |
| DM-PH-005 | -C(O)CH3 | -H | -H |
Interactive Data Table
Table 2: Hypothetical Virtual Screening Results of Designed Derivatives
| Derivative ID | Predicted Binding Affinity (kcal/mol) | Predicted Hydrogen Bonds | Predicted Lipinski's Rule of Five Violations |
| DM-PH-001 | -6.5 | 3 | 0 |
| DM-PH-002 | -7.2 | 3 | 0 |
| DM-PH-003 | -7.0 | 2 | 0 |
| DM-PH-004 | -6.8 | 4 | 0 |
| DM-PH-005 | -7.5 | 4 | 0 |
Interactive Data Table
Applications of 2,4 Dimethylbenzene 1,3,5 Triol in Advanced Materials and Chemical Technologies
Precursor in Fine Chemical Synthesis
2,4-Dimethylbenzene-1,3,5-triol, also known as 2,4-dimethylphloroglucinol, serves as a valuable building block in organic synthesis for the creation of more complex aromatic compounds. nih.gov Its multifunctionality, stemming from the reactive hydroxyl groups and the aromatic ring, allows it to participate in a variety of chemical transformations.
Chalcones and their isomeric flavanones are important classes of natural products belonging to the flavonoid family. anu.edu.au They are recognized for a wide range of biological activities, making them key scaffolds in drug discovery. anu.edu.au The synthesis of these molecules often proceeds via the Claisen-Schmidt condensation, which involves the reaction of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. nih.govijarsct.co.innih.gov
While direct synthesis from this compound is not extensively documented, a plausible synthetic pathway can be constructed based on established chemical reactions. The initial step would involve the acylation of the this compound ring to produce a 2'-hydroxyacetophenone (B8834) derivative. This transformation can be achieved through methods like the Friedel-Crafts acylation or the Houben-Hoesch reaction. anu.edu.au For instance, Friedel-Crafts acylation of phloroglucinol (B13840) with isovaleryl chloride is a known method to produce phloroisovalerophenone. anu.edu.au
Once the corresponding acetophenone derivative of this compound is synthesized, it can undergo a base-catalyzed Claisen-Schmidt condensation with a suitable benzaldehyde. ijarsct.co.innih.gov This reaction forms a chalcone (B49325), which is characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. ijarsct.co.in The resulting 2'-hydroxychalcone (B22705) can then be cyclized to a flavanone (B1672756), often under acidic or basic conditions. koreascience.kr
A summary of the general synthetic approach is presented below:
Table 1: Synthetic Pathway from this compound to Chalcones and Flavanones| Step | Reaction | Reactants | Product |
|---|---|---|---|
| 1 | Acylation (e.g., Friedel-Crafts) | This compound, Acylating Agent (e.g., Acetyl Chloride) | 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethan-1-one (a 2'-hydroxyacetophenone derivative) |
| 2 | Claisen-Schmidt Condensation | The acetophenone derivative from Step 1, Aromatic Aldehyde | A 2'-hydroxychalcone derivative |
| 3 | Intramolecular Cyclization | The chalcone derivative from Step 2 | A flavanone derivative |
The utility of this compound extends to its role as an intermediate in the synthesis of various complex organic molecules. Its structural features make it a suitable precursor for a range of compounds, including some with significant biological activities.
A notable example is its use in the synthesis of Wogonin (B1683318). Wogonin is a flavone (B191248) found in the roots of Scutellaria baicalensis Georgi and is known to inhibit the proliferation of tumor cells. koreascience.kr Although the detailed synthetic steps starting from this compound are part of multi-step processes, its role as a key precursor has been established. nih.gov Syntheses of wogonin can be complex, sometimes involving ten or more steps. koreascience.kr
Furthermore, derivatives of this compound are utilized in creating compounds with other therapeutic properties. For example, its derivatives have been used to synthesize antiviral esters with improved lipid solubility. nih.gov This modification enhances the potential application of these compounds in agricultural and medicinal contexts. nih.gov
Components in Functional Organic and Polymeric Materials
The trifunctional nature of this compound, with its three hydroxyl groups, makes it an attractive monomer for the construction of various functional organic and polymeric materials.
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and tunable porosity. mdpi.comgoogle.com They are synthesized from organic building blocks that are covalently linked. mdpi.comgoogle.com Phloroglucinol and its derivatives are common building units for COFs due to their C3 symmetry. mdpi.com
For instance, a COF with a 3D-hexagonal porous structure has been synthesized using 2,4,6-triformylphloroglucinol and 4,4'-ethylenedianiline (B109063) via a Schiff base condensation reaction. mdpi.com This demonstrates the suitability of the phloroglucinol core for constructing such frameworks. To integrate this compound into a COF, it would first need to be functionalized to introduce reactive groups capable of forming covalent bonds under polymerization conditions. Common functionalization strategies include introducing aldehyde, amine, or boronic acid groups onto the aromatic ring. google.comresearchgate.net
Table 2: Potential Functionalization of this compound for COF Synthesis
| Functional Group | Potential Reaction for Functionalization | Resulting Monomer |
|---|---|---|
| Aldehyde (-CHO) | Formylation (e.g., Gattermann or Vilsmeier-Haack reaction) | 2,4,6-Triformyl-3,5-dimethylbenzene-1-ol (or similar) |
| Amine (-NH2) | Nitration followed by reduction | 2,4,6-Triamino-3,5-dimethylbenzene-1-ol (or similar) |
Once functionalized, these monomers can undergo condensation reactions with complementary linkers to form a porous, crystalline COF. The presence of the methyl groups on the this compound backbone could influence the resulting COF's properties, such as its pore size, stability, and affinity for certain guest molecules.
Phenolic compounds are widely used in the production of resins, most notably phenol-formaldehyde resins (e.g., Bakelite). These thermosetting polymers are known for their high thermal stability and mechanical strength. ontosight.ai The fundamental reaction involves the polymerization of a phenol (B47542) with formaldehyde.
Given its phenolic structure, this compound can be considered a candidate monomer for similar polymerization reactions. The three hydroxyl groups offer multiple sites for reaction with an aldehyde like formaldehyde, leading to a highly cross-linked three-dimensional network. The methyl groups on the aromatic ring would likely influence the reactivity of the monomer and the properties of the final resin. Phloroglucinol itself can be polymerized with aldehydes like terephthalaldehyde (B141574) to form porous organic frameworks. researchgate.net This suggests that this compound could be used to synthesize specialized resins with potentially tailored properties for applications in adhesives, coatings, or as matrix materials in composites. ontosight.ai
Catalytic Applications of this compound Derivatives
While direct catalytic applications of this compound are not widely reported, the chemistry of its parent compound, phloroglucinol, and other derivatives suggests significant potential in this area. The catalytic utility can be explored through two main avenues: organocatalysis and as ligands in metal complexes.
Phloroglucinol derivatives have been shown to act as organocatalysts. nih.gov For example, they have been used in enantioselective Friedel-Crafts alkylations, demonstrating their ability to facilitate stereoselective bond formation. nih.gov This opens the possibility of designing chiral derivatives of this compound that could act as effective organocatalysts for various organic transformations. youtube.comyoutube.com
Furthermore, the phenolic hydroxyl groups of this compound are ideal sites for coordination with metal ions. Phloroglucinol is known to form complexes with various transition metals, including manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II). oaji.net These metal complexes can exhibit octahedral geometry. oaji.net The catalytic properties of such metal complexes are heavily influenced by the ligand structure. mdpi.com By modifying the this compound backbone, it is possible to create multidentate ligands that can stabilize transition metals in specific coordination environments, potentially leading to novel catalysts with unique activity and selectivity for applications in areas such as oxidation, reduction, or cross-coupling reactions. rsc.org The methyl groups on the ligand could provide steric hindrance that might influence the selectivity of the catalytic reactions.
Development of Chemical Sensing and Detection Platforms
The unique chemical structure of this compound, a derivative of phloroglucinol, presents intriguing possibilities for its application in the development of advanced chemical sensing and detection platforms. While direct research on this specific compound for sensing applications is nascent, the extensive studies on its parent molecule, phloroglucinol, provide a strong foundation for understanding its potential. The hydroxyl groups on the benzene (B151609) ring are pivotal to its function, offering sites for electrochemical activity and complexation with various analytes. The addition of methyl groups at the 2 and 4 positions can modulate the electronic properties and steric accessibility of these hydroxyl groups, potentially enhancing selectivity and sensitivity for specific target molecules.
The development of sensors based on phenolic compounds, such as this compound, generally falls into two main categories: electrochemical sensors and optical (fluorescent) chemosensors. nih.govnih.govmdpi.com
Electrochemical Sensing Platforms
Electrochemical sensors are a prominent area where phloroglucinol and its derivatives have shown significant promise. mdpi.com These sensors operate on the principle of converting a chemical interaction or reaction at an electrode surface into a measurable electrical signal. The hydroxyl groups of phloroglucinols are electrochemically active and can be oxidized, providing a basis for their detection and the detection of other species they interact with. rsc.org
Research on phloroglucinol-based electrochemical sensors has demonstrated their utility in detecting various analytes, from metal ions to organic molecules. For instance, modified electrodes incorporating phloroglucinol have been developed for the sensitive detection of environmentally significant pollutants. The electrochemical behavior of phloroglucinol itself has been a subject of study to understand its oxidation mechanisms, which is crucial for designing effective sensors. rsc.org
While specific studies on this compound are limited, the presence of methyl groups is expected to influence the electrochemical properties. Methyl groups are electron-donating, which could lower the oxidation potential of the hydroxyl groups, potentially leading to sensors that operate at lower voltages and with higher sensitivity. Furthermore, the steric hindrance introduced by the methyl groups might enhance selectivity by favoring the binding of specific analytes that can fit into the modified molecular architecture.
Hypothetical Performance of a this compound-Based Electrochemical Sensor
Based on the performance of existing phloroglucinol-based sensors, a hypothetical electrochemical sensor utilizing this compound could exhibit the following characteristics:
| Parameter | Projected Value/Range | Rationale |
| Analyte | Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺), Nitroaromatic Compounds | Phloroglucinol derivatives have shown affinity for these analytes. Methylation may enhance selectivity. |
| Detection Limit | 10⁻⁷ to 10⁻⁹ M | Similar to or better than existing phloroglucinol sensors due to potentially enhanced sensitivity from electron-donating methyl groups. |
| Response Time | < 1 minute | Typical for electrochemical sensors. |
| Linear Range | 1.0 µM - 100 µM | A common working range for such sensors. |
| Selectivity | High | Steric hindrance from methyl groups could improve selectivity against interferents. |
Fluorescent Chemosensors
Fluorescent chemosensors are another promising avenue for the application of this compound. These sensors rely on a change in fluorescence intensity or wavelength upon binding with a target analyte. The phloroglucinol core can be functionalized with fluorophores and specific binding sites to create highly sensitive and selective sensors.
The synthesis of novel sensor molecules often involves the strategic modification of a core structure like phloroglucinol. While direct examples using this compound are not yet prevalent in the literature, the synthetic methodologies are well-established for related phenolic compounds. sapub.orgmdpi.comresearchgate.net For instance, the hydroxyl groups can be derivatized to introduce functionalities that can chelate with metal ions, leading to a change in the fluorescence of an attached reporter molecule.
The methyl groups in this compound could play a beneficial role in the design of fluorescent chemosensors. They can influence the photophysical properties of the molecule and provide steric control over the binding pocket, which can be exploited to achieve high selectivity for the target analyte.
Future Directions and Emerging Research Avenues for 2,4 Dimethylbenzene 1,3,5 Triol Research
Discovery of Novel Reactivity Patterns
The reactivity of 2,4-Dimethylbenzene-1,3,5-triol is an area ripe for exploration, with recent studies on similar compounds suggesting intriguing possibilities. A key area of future research will likely focus on the oxidative dearomatization of this molecule. Research on other dimethyl-substituted phloroglucinol (B13840) derivatives has shown that these compounds can be unstable and prone to spontaneous oxidation, leading to the formation of dearomatized structures. nih.gov This process has been identified as a free-radical chain reaction involving molecular oxygen, with hydroperoxide intermediates. nih.gov Understanding the specific conditions and mechanisms of this transformation for this compound could unlock pathways to novel bioactive compounds, as dearomatized phloroglucinols have displayed notable pharmacological activities. nih.gov
Furthermore, the strategic functionalization of the phloroglucinol core at its multiple positions presents a significant opportunity for discovering new reactivity. bohrium.com The methyl groups on this compound influence the electron density of the aromatic ring, which in turn affects its susceptibility to electrophilic substitution and other transformations. Future work could explore reactions that are regioselectively controlled by these activating groups, leading to a diverse library of new derivatives with unique properties.
Integration into Supramolecular Assemblies and Architectures
The hydroxyl-rich and planar nature of the this compound core makes it an excellent candidate for the construction of supramolecular assemblies. These ordered structures, formed through non-covalent interactions such as hydrogen bonding and π–π stacking, are at the forefront of materials science. thieme-connect.de Future research is expected to explore the use of this compound as a versatile building block for creating complex architectures like liquid crystals, gels, and porous organic frameworks.
The self-assembly of this compound could be directed by introducing various functional groups onto its core structure. Studies on other 1,3,5-trisubstituted benzenes have demonstrated that modifications to side-arms can significantly influence molecular interactions and the resulting supramolecular patterns. nih.govrsc.org For instance, the introduction of long alkyl chains or halogenated moieties could be used to fine-tune the packing and properties of the resulting materials. The development of such supramolecular structures could lead to applications in areas like molecular recognition, sensing, and controlled release systems.
Advanced Characterization Techniques for Dynamic Processes
To fully understand and harness the potential of this compound in both its reactive transformations and supramolecular assemblies, the application of advanced characterization techniques will be crucial. The dynamic nature of processes like self-assembly and conformational changes requires sophisticated analytical methods that can probe these events in real-time.
Future studies will likely employ a combination of techniques to gain a comprehensive understanding. For example, Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) can be used to identify and quantify the various products formed during reactivity studies. mdpi.com Two-dimensional correlation Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into the intermolecular interactions and structural changes that occur during supramolecular polymerization. acs.org These techniques will be instrumental in elucidating the mechanisms behind the observed phenomena and in designing more controlled and predictable systems.
Machine Learning and Artificial Intelligence in Synthetic Design and Prediction
Exploration of Sustainable Production Methods
As the demand for specialty chemicals grows, so does the need for environmentally friendly and sustainable production methods. Future research on this compound will likely focus on moving away from traditional chemical syntheses that may rely on harsh conditions and produce toxic byproducts.
Q & A
Basic: What are the common synthetic routes for 2,4-Dimethylbenzene-1,3,5-triol?
Answer:
The synthesis of this compound (dimethylphloroglucinol) typically involves alkylation or substitution reactions on the parent compound, benzene-1,3,5-triol (phloroglucinol). For example:
- Methylation via Friedel-Crafts alkylation : Using methyl halides (e.g., CH₃I) under basic conditions to introduce methyl groups at positions 2 and 4 .
- Biomimetic approaches : Marine-derived analogs (e.g., 2,4-dibromo derivatives) suggest bromination followed by reductive demethylation could be adapted for selective methylation .
- Stepwise functionalization : Starting from benzene-1,3,5-triol, sequential protection/deprotection of hydroxyl groups allows regioselective methylation .
Key considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize over-alkylation and preserve triol symmetry.
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on:
- NMR spectroscopy :
- X-ray crystallography : Resolves spatial arrangement; symmetry-equivalent O–H···O hydrogen bonds stabilize the planar triol core .
- Mass spectrometry : Molecular ion peak at m/z 154 (C₈H₁₀O₃) .
Methodological tip : Use deuterated DMSO as an NMR solvent to enhance hydroxyl proton visibility.
Advanced: What catalytic applications exploit this compound’s structure?
Answer:
The triol’s symmetry and hydrogen-bonding capacity enable:
- CO₂ fixation : Perfluorinated triol analogs act as organocatalysts for epoxide-CO₂ cycloaddition, leveraging cooperative H-bonding to stabilize intermediates. The dimethyl variant could enhance steric control .
- Supramolecular assembly : Pd(0)-catalyzed allylation of benzene-1,3,5-triol derivatives generates C₃-symmetric scaffolds for host-guest chemistry. Methyl groups may tune solubility and packing .
- Asymmetric catalysis : Methyl substituents could direct enantioselective reactions via steric effects, though this remains underexplored .
Experimental design : Compare catalytic efficiency of methylated vs. non-methylated triols in model reactions (e.g., cycloadditions).
Advanced: How do substituent positions affect the compound’s reactivity in oxidation/reduction?
Answer:
Methyl groups at positions 2 and 4 influence redox behavior:
- Oxidation : Electron-donating methyl groups stabilize the aromatic ring, slowing oxidation of hydroxyls. Contrast with phloroglucinol, which oxidizes readily to cyclohexane-1,3,5-trione .
- Reduction : Catalytic hydrogenation of the triol yields 2,4-dimethylcyclohexane-1,3,5-triol. Methyl groups hinder planar intermediate formation, reducing reaction rates vs. unsubstituted analogs .
- Substitution reactions : Methylation at 2 and 4 positions deactivates the ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄) for nitration or sulfonation .
Data contradiction : Methylation may either enhance or suppress reactivity depending on the reaction mechanism (e.g., steric vs. electronic effects).
Basic: What are the natural sources or bioactivity of this compound?
Answer:
- Natural occurrence : Marine organisms (e.g., Rhabdonia verticillata) produce brominated analogs (e.g., 2,4-dibromo-1,3,5-benzenetriol), suggesting dimethyl derivatives may exist in related species .
- Bioactivity : Phloroglucinol derivatives exhibit antioxidant and anti-inflammatory properties. Methylation may enhance lipophilicity, improving membrane permeability for therapeutic applications .
Research gap : Limited studies directly link this compound to specific biological targets.
Advanced: How can regioselective functionalization of the triol be achieved?
Answer:
- Protecting group strategy : Temporarily block specific hydroxyls (e.g., using acetyl or benzyl groups) to direct methylation or halogenation to desired positions .
- Metal-directed synthesis : Transition metals (e.g., Pd) coordinate to hydroxyl groups, guiding substituents to meta or para positions .
- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products in multi-step functionalization .
Case study : In wogonin synthesis, selective methylation of benzene-1,3,5-triol was achieved using phase-transfer catalysts .
Basic: What analytical challenges arise in quantifying this compound in mixtures?
Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ ~270 nm) separates triols from similar phenolics. Methyl groups slightly increase retention time vs. phloroglucinol .
- Interference : Co-eluting compounds (e.g., catechols) require tandem MS for unambiguous identification .
- Quantification : Use internal standards (e.g., deuterated phloroglucinol) to correct for matrix effects in biological samples .
Best practice : Validate methods with spiked recovery experiments (≥90% recovery).
Advanced: What computational models predict the compound’s physicochemical properties?
Answer:
- DFT calculations : Predict pKa values (hydroxyl groups: ~8–10), solubility (logP ~1.2), and H-bonding networks .
- Molecular dynamics : Simulate interactions with enzymes (e.g., cyclooxygenase) to guide drug design .
- QSAR models : Correlate methyl group positions with antioxidant activity using Hammett constants .
Limitation : Computed logP may underestimate experimental values due to intramolecular H-bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
